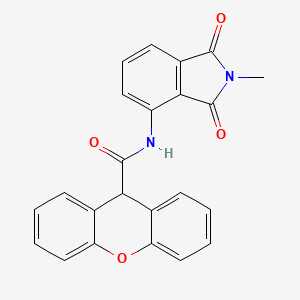

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-9H-xanthene-9-carboxamide

Description

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-9H-xanthene-9-carboxamide is a synthetic organic compound featuring a xanthene core conjugated via a carboxamide linkage to a 2-methyl-1,3-dioxoisoindolin-4-yl moiety.

Properties

IUPAC Name |

N-(2-methyl-1,3-dioxoisoindol-4-yl)-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O4/c1-25-22(27)15-9-6-10-16(20(15)23(25)28)24-21(26)19-13-7-2-4-11-17(13)29-18-12-5-3-8-14(18)19/h2-12,19H,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGNAPAROMUYPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-1,3-dioxoisoindoline-4-carboxylic acid with 9H-xanthene-9-carboxylic acid in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert atmosphere conditions to prevent moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction parameters is crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the phthalimide moiety, where nucleophiles like amines or thiols replace the leaving groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phthalimides.

Scientific Research Applications

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-9H-xanthene-9-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a fluorescent probe due to its xanthene core, which exhibits strong fluorescence properties.

Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The xanthene core can intercalate with DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

N-[4-(benzyloxy)phenyl]-9H-xanthene-9-carboxamide

Key Differences :

- Substituent: Replaces the isoindolinone group with a benzyloxy-phenyl moiety.

- Physicochemical Properties :

- Applications: The benzyloxy group may enhance π-π stacking interactions in polymer matrices, but the absence of the isoindolinone ring limits its utility in medicinal chemistry compared to the target compound.

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-9H-xanthene-9-carboxamide

Key Differences :

3-Chloro-N-phenyl-phthalimide

Key Differences :

- Core Structure: Lacks the xanthene system but shares the isoindolinone fragment.

- Applications: Primarily used as a monomer in polyimide synthesis due to its chloro-substituent, which facilitates nucleophilic substitution reactions. The target compound’s methyl group may reduce reactivity but improve metabolic stability in biological systems .

Diisopropylaminoethyl Xanthene-9-carboxylate Methobromide

Key Differences :

- Functional Groups : A quaternary ammonium salt (methobromide) instead of a carboxamide.

Physicochemical and Functional Comparison Table

| Compound Name | Core Structure | Substituent | Molecular Weight (g/mol) | logP | Key Applications |

|---|---|---|---|---|---|

| Target Compound | Xanthene + Carboxamide | 2-Methyl-1,3-dioxoisoindolin-4-yl | ~395–400 (estimated) | ~5.0–5.5 (estimated) | Fluorescent probes, kinase inhibitors |

| N-[4-(benzyloxy)phenyl]-9H-xanthene-9-carboxamide | Xanthene + Carboxamide | Benzyloxy-phenyl | 407.47 | 5.55 | Polymer additives |

| N-(1,3-dimethyl-2,6-dioxopyrimidinyl)-9H-xanthene-9-carboxamide | Xanthene + Carboxamide | Dimethyl-dioxopyrimidinyl | 363.37 | ~4.5 (estimated) | Enzyme inhibition studies |

| 3-Chloro-N-phenyl-phthalimide | Isoindolinone | Chloro + Phenyl | 257.68 | 2.8 | Polyimide synthesis |

Research Findings and Implications

- Fluorescence Potential: The xanthene core in the target compound suggests utility in imaging applications, similar to fluorescein derivatives.

- Drug Design: The methyl group on the isoindolinone may improve metabolic stability over chloro-substituted analogs (e.g., 3-chloro-N-phenyl-phthalimide) while retaining hydrogen-bonding capacity for target engagement .

- Synthetic Challenges: Amidation reactions involving bulky isoindolinone derivatives may require optimized coupling agents, as evidenced by methodologies in polyimide synthesis .

Biological Activity

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-9H-xanthene-9-carboxamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive understanding.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the condensation of appropriate isoindole derivatives with xanthene-based carboxylic acids. The use of catalysts and specific reaction conditions can enhance yield and purity.

Antimicrobial Activity

Research indicates that derivatives of xanthene compounds exhibit significant antimicrobial activity. For instance, studies have demonstrated that compounds similar to this compound possess antibacterial and antifungal properties.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | Target Organisms | MIC (µg/mL) |

|---|---|---|---|

| N-(2-methyl-1,3-dioxoisoindolin-4-yl)-9H-xanthene | Antibacterial | Staphylococcus aureus | 500 |

| Escherichia coli | 1000 | ||

| Antifungal | Candida albicans | 250 | |

| 5-nitro-2-(9H-xanthen-9-yl)isoindole-1,3-dione | Antibacterial | Pseudomonas aeruginosa | 750 |

| Enterococcus faecalis | 500 |

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against various pathogens. Notably, the compound shows promising activity against Staphylococcus aureus and Candida albicans, which are significant in clinical settings due to their resistance patterns.

Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound has shown selective cytotoxicity towards tumorigenic cells while sparing non-tumorigenic cells, suggesting potential for targeted cancer therapies.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, reflecting the compound's potency against specific cancer types.

The biological activity of this compound may involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis.

- Induction of Apoptosis : In cancer cells, the compound appears to activate apoptotic pathways, leading to programmed cell death.

- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell proliferation and survival, particularly in cancerous cells.

Case Studies

A notable case study involved the evaluation of this compound in an animal model for its anticancer effects. The study demonstrated significant tumor reduction in treated groups compared to controls, with minimal side effects observed.

Q & A

Basic Research Question

- NMR spectroscopy : 1H/13C NMR identifies functional groups and confirms stereochemistry. For example, the xanthene aromatic protons appear as distinct multiplet signals .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (±5 ppm accuracy) .

- X-ray crystallography : SHELX or ORTEP-3 can resolve crystal structures, confirming spatial arrangement .

How does this compound interact with cancer cell lines, and what assays are used to evaluate its activity?

Advanced Research Question

- Mechanism : Preliminary studies suggest apoptosis induction via caspase-3 activation and cell cycle arrest (G1/S phase) in HeLa and MCF-7 cells .

- Assays :

- MTT assay : Measures cytotoxicity (IC50 values).

- Flow cytometry : Quantifies apoptotic cells using Annexin V/PI staining .

- Western blotting : Detects protein markers (e.g., Bcl-2, Bax) .

How can structural modifications enhance the compound’s bioactivity?

Advanced Research Question

- Substitutions : Introducing electron-withdrawing groups (e.g., -CF3) on the isoindolinone ring improves metabolic stability .

- Xanthene modifications : Replacing the xanthene core with fluorene or dibenzofuran alters lipophilicity and binding affinity .

- SAR studies : Compare IC50 values of derivatives to identify critical pharmacophores .

How should researchers address contradictions in cytotoxicity data across different studies?

Advanced Research Question

Discrepancies may arise from:

- Cell line variability : Genetic differences in drug metabolism (e.g., P-glycoprotein expression).

- Assay conditions : Serum concentration or incubation time affects results.

Mitigation : - Standardize protocols (e.g., CLSI guidelines).

- Validate findings using orthogonal assays (e.g., ATP-based viability assays vs. MTT) .

What computational tools are suitable for modeling interactions between this compound and biological targets?

Advanced Research Question

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes with receptors (e.g., DNA topoisomerase II).

- MD simulations : GROMACS assesses stability of ligand-protein complexes over time .

- QSAR models : Correlate structural descriptors (e.g., logP, PSA) with activity .

How does the compound’s solubility impact formulation for in vivo studies?

Advanced Research Question

- Solubility challenges : The xanthene core confers hydrophobicity.

- Strategies :

- Use co-solvents (e.g., DMSO/PEG 400).

- Nanoparticle encapsulation (e.g., PLGA) enhances bioavailability .

What crystallographic software is recommended for resolving its crystal structure?

Basic Research Question

- SHELX suite : SHELXL refines small-molecule structures using high-resolution X-ray data .

- WinGX : Integrates SHELX with graphical tools for data visualization .

- ORTEP-3 : Generates thermal ellipsoid plots to validate atomic displacement .

How does the compound compare to structurally similar xanthene derivatives in terms of biological activity?

Advanced Research Question

What high-throughput screening strategies can identify synergistic drug combinations?

Advanced Research Question

- Combinatorial libraries : Screen with FDA-approved drugs (e.g., cisplatin) using robotic liquid handling.

- Synergy analysis : Chou-Talalay method calculates combination indices (CI <1 indicates synergy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.